Product packaging for Rosaramicin propionate(Cat. No.:CAS No. 51481-64-2)

Rosaramicin propionate

Cat. No.: B10784900
CAS No.: 51481-64-2
M. Wt: 637.8 g/mol
InChI Key: JTJAMAJKINOBDT-FIJHNNTRSA-N
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Description

Historical Context of Macrolide Antibiotic Discovery and Development

The journey of macrolide antibiotics began in the mid-20th century, marking a significant milestone in the fight against bacterial infections. britannica.com The first macrolide, pikromycin, was isolated in 1950 from a Streptomyces strain. nih.gov However, it was the discovery of erythromycin (B1671065) in 1952, isolated from the soil bacterium Streptomyces erythraeus, that established the clinical importance of this class. britannica.comresearchgate.net Erythromycin quickly became a vital alternative for patients with penicillin allergies or penicillin-resistant infections. wikipedia.org

The basic structure of macrolides is characterized by a large macrocyclic lactone ring to which one or more deoxy sugars are attached. wikipedia.orgmcmaster.ca Following the success of erythromycin, the 1970s and 1980s saw the development of semi-synthetic derivatives. britannica.com Researchers chemically modified the erythromycin structure to create second-generation macrolides like clarithromycin, azithromycin, and roxithromycin. nih.govwikipedia.org These modifications were aimed at improving bioavailability, acid stability, and pharmacokinetic properties, as well as broadening the spectrum of activity. nih.govnih.gov The continuous evolution of this class, driven by the need to overcome increasing antibiotic resistance, has led to what some researchers term a "macrolide renaissance," with ongoing efforts to discover novel and safer therapeutic agents. nih.govnih.gov

Academic Significance of Rosaramicin (B1679535) Propionate (B1217596) as a Macrolide Derivative

Rosaramicin propionate is a semi-synthetic derivative of rosaramicin, a macrolide antibiotic produced by the bacterium Micromonospora rosaria. ontosight.aiguidetopharmacology.org The academic interest in rosaramicin itself stems from its notable in-vitro activity, which in some cases is greater than that of erythromycin, particularly against certain Gram-negative bacteria like Haemophilus spp., Bacteroides spp., and Campylobacter spp. oup.comsci-hub.se

The propionate modification to the rosaramicin structure is a key area of scientific investigation. ontosight.ai Such chemical alterations are typically designed to modify the pharmacokinetic properties of a compound, including its absorption, distribution, metabolism, and excretion (ADME). ontosight.ai The addition of a propionate ester moiety to the rosamicin molecule is expected to influence its solubility and stability, potentially enhancing its therapeutic efficacy. ontosight.ai this compound's primary mechanism of action is consistent with other macrolides: the inhibition of bacterial protein synthesis. It achieves this by binding to the 50S subunit of the bacterial ribosome, thereby interfering with the protein-building process. wikipedia.orgontosight.ai This targeted action makes it a subject of interest for its potential applications in treating a range of bacterial infections. ontosight.ai

Classification within the Macrolide Antibiotic Family

Macrolide antibiotics are systematically classified based on the size of their macrocyclic lactone ring. nih.gov The primary categories are 12-, 14-, 15-, and 16-membered ring macrolides. nih.gov Erythromycin, the prototypical macrolide, is a 14-membered ring structure. wikipedia.org

Rosaramicin is classified as a 16-membered ring macrolide. genome.jp Consequently, this compound, as its derivative, also falls into this category. genome.jp This structural classification is significant as the ring size can influence the antibiotic's spectrum of activity and its interaction with the bacterial ribosome. nih.gov

Interactive Data Tables

Table 1: Chemical Properties of Rosaramicin and this compound

CompoundMolecular FormulaMolecular Weight ( g/mol )
RosaramicinC₃₁H₅₁NO₉581.74
This compoundC₃₄H₅₅NO₁₀637.8

Data sourced from public chemical databases. nih.govfda.gov

Table 2: Comparative In-Vitro Activity of Rosaramicin and Erythromycin

Bacterial SpeciesRosaramicin Intrinsic Activity
Haemophilus spp.Greater than erythromycin
Bacteroides spp.Approximately 50% greater than erythromycin
Campylobacter spp.Greater than erythromycin
Staphylococcus aureusComparable to erythromycin

This table summarizes findings from in-vitro studies comparing the intrinsic potency of the two antibiotics. oup.comsci-hub.se

Structure

2D Structure

Chemical Structure Depiction
molecular formula C34H55NO10 B10784900 Rosaramicin propionate CAS No. 51481-64-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

51481-64-2

Molecular Formula

C34H55NO10

Molecular Weight

637.8 g/mol

IUPAC Name

[(2S,3R,4S,6R)-4-(dimethylamino)-2-[[(1S,2R,3R,7R,8S,9S,10R,12R,14E,16S)-3-ethyl-7-hydroxy-2,8,12,16-tetramethyl-5,13-dioxo-10-(2-oxoethyl)-4,17-dioxabicyclo[14.1.0]heptadec-14-en-9-yl]oxy]-6-methyloxan-3-yl] propanoate

InChI

InChI=1S/C34H55NO10/c1-10-27-22(6)32-34(7,45-32)14-12-25(37)19(3)16-23(13-15-36)30(21(5)26(38)18-29(40)42-27)44-33-31(43-28(39)11-2)24(35(8)9)17-20(4)41-33/h12,14-15,19-24,26-27,30-33,38H,10-11,13,16-18H2,1-9H3/b14-12+/t19-,20-,21+,22-,23+,24+,26-,27-,30-,31-,32+,33+,34+/m1/s1

InChI Key

JTJAMAJKINOBDT-FIJHNNTRSA-N

Isomeric SMILES

CC[C@@H]1[C@H]([C@H]2[C@@](O2)(/C=C/C(=O)[C@@H](C[C@@H]([C@@H]([C@H]([C@@H](CC(=O)O1)O)C)O[C@H]3[C@@H]([C@H](C[C@H](O3)C)N(C)C)OC(=O)CC)CC=O)C)C)C

Canonical SMILES

CCC1C(C2C(O2)(C=CC(=O)C(CC(C(C(C(CC(=O)O1)O)C)OC3C(C(CC(O3)C)N(C)C)OC(=O)CC)CC=O)C)C)C

Origin of Product

United States

Molecular Architecture and Structural Correlates in Biological Activity

Parent Rosaramicin (B1679535) Core Structure and Macrolactone Ring System

Rosaramicin is a macrolide antibiotic characterized by a complex molecular architecture centered on a 16-membered macrocyclic lactone ring. nih.govresearchgate.net This large ring structure is a defining feature of this class of antibiotics and is crucial for its biological function. ontosight.ai The chemical formula for the parent Rosaramicin compound is C₃₁H₅₁NO₉. nih.govnih.gov

The Propionate (B1217596) Ester Moiety: Structural Modifications and Biological Implications

Structural modification of parent antibiotic compounds is a common strategy to enhance their therapeutic properties. In the case of Rosaramicin propionate, a propionate ester moiety is introduced into the molecule. This involves the chemical process of propionylation, where a propionyl group (–CO–CH₂CH₃) is added, typically by forming an ester linkage with one of the hydroxyl groups on the parent molecule.

While specific research on this compound is limited, the biological implications of such a modification can be inferred from studies on structurally similar 16-membered macrolides, such as leucomycin (B7888351). Research on leucomycin derivatives has shown that the addition of an acyl group, including a propionyl group, can significantly influence the antibiotic's efficacy. For instance, the synthesis of 3''-O-propionylleucomycin A5 resulted in a compound with higher in vitro antibacterial activity and improved serum levels compared to the unmodified parent antibiotic. nih.govnih.gov Specifically, the introduction of an acetyl or propionyl group at the 3"-hydroxyl position was found to be particularly effective in increasing antibacterial potency. nih.gov Conversely, acylation at other positions, such as the C-3 and C-9 hydroxyl groups, led to a reduction in antibacterial activity. nih.gov

These findings suggest that the propionate ester moiety in this compound likely serves to modulate its pharmacokinetic and pharmacodynamic properties. The addition of the propionate group can alter the molecule's lipophilicity, which may enhance its ability to penetrate bacterial cell membranes and could lead to improved bioavailability and higher serum concentrations, as seen with leucomycin derivatives. ontosight.ainih.gov However, it is also noted in studies on other macrolides, like tylosin, that while in vitro activity is often enhanced by acylation, this does not always translate to a substantial improvement in in vivo efficacy. nih.govnih.gov

Influence of Macrolide Subunit Composition on Antimicrobial Efficacy

The antimicrobial efficacy of Rosaramicin and its derivatives is a direct consequence of its specific subunit composition, which facilitates its mechanism of action. Like other macrolide antibiotics, Rosaramicin functions by inhibiting protein synthesis in susceptible bacteria. ontosight.ainih.gov This is achieved through high-affinity binding to the 50S subunit of the bacterial ribosome. nih.govservice.gov.uk

Each major component of the Rosaramicin molecule has a defined role in this interaction:

The 16-Membered Macrolactone Ring: This large ring serves as the foundational scaffold of the molecule. Its hydrophobic face interacts with nucleotides in the ribosomal exit tunnel, anchoring the drug in its binding site. ontosight.ai The conformation of this ring is critical for correctly orienting the other subunits for optimal interaction with the ribosome. nih.gov

The Desosamine (B1220255) Sugar: The desosamine sugar, attached at the C-5 position, is crucial for the antibiotic's binding affinity. nih.gov The hydroxyl group on the desosamine sugar typically forms a key hydrogen bond with the 23S rRNA component of the ribosome, a critical interaction for inhibiting protein synthesis. ontosight.ai

Microbial Biosynthesis and Biotransformation Pathways

Producing Organisms and Strain Characterization (Micromonospora rosaria)

Rosaramicin (B1679535) is a natural product synthesized by the soil bacterium Micromonospora rosaria. jmb.or.krnih.govnih.govnih.gov This actinomycete is the primary source from which the antibiotic was first isolated and characterized. jmb.or.kr The original name, Micromonospora rosaria NRRL 3718T, was formally revived and described in detail, establishing strain NRRL 3718 as the type strain for the species. microbiologyresearch.org

In modern biosynthetic and genetic studies, other strains have been utilized, with Micromonospora rosaria IFO 13697 being a prominent example used in the elucidation of the rosaramicin biosynthetic pathway and in genetic engineering experiments. nih.govnih.govoup.comdsmz.de The genus Micromonospora is a well-known producer of a diverse array of macrolide antibiotics. bath.ac.uk

Table 1: Key Strains of Micromonospora rosaria in Rosaramicin Research
Strain DesignationSignificanceReferences
NRRL 3718TType strain of Micromonospora rosaria. microbiologyresearch.org
IFO 13697 (also NBRC 13697)Widely used in gene cluster cloning, functional analysis of enzymes, and genetic engineering studies. nih.govnih.govoup.comdsmz.de
TPMA0001An engineered transconjugant of IFO 13697 used for producing novel rosamicin derivatives. nih.govnih.govresearchgate.net

Elucidation of Biosynthetic Pathways for Rosaramicin and Related Macrolides

The biosynthesis of rosaramicin begins with the assembly of a large polyketide backbone by a Type I polyketide synthase (PKS) system. researchgate.netresearchgate.net This process results in the formation of the 16-membered macrolactone core, believed to be protorosanolide, which is structurally analogous to tylactone, the precursor of the related macrolide tylosin. researchgate.net

Following the creation of the macrolactone ring, a series of post-PKS modifications occur. The first key step is the glycosylation of the core, where the deoxysugar D-desosamine is attached at the C-5 position. nih.gov This reaction is catalyzed by a putative glycosyltransferase, RosB. researchgate.net The resulting intermediate, 20-deoxo-20-dihydro-12,13-deepoxyrosamicin, is the first desosaminyl-containing molecule in the pathway. nih.gov From this crucial intermediate, research suggests that the pathway can bifurcate into two branches leading to the final rosaramicin structure, involving sequential oxidations at the C-20 and C-12/13 positions of the macrolactone ring. nih.govasm.org

Table 2: Key Intermediates in Rosaramicin Biosynthesis
Intermediate CompoundDescriptionReferences
ProtorosanolideThe putative 16-membered macrolactone core of rosaramicin, assembled by polyketide synthases. researchgate.net
20-deoxo-20-dihydro-12,13-deepoxyrosamicin (RS-E)The first intermediate formed after the attachment of D-desosamine to the macrolactone core. It is a key substrate for subsequent P450-catalyzed oxidations. nih.govasm.org
20-deoxo-20-dihydrorosamicin (RS-B)An intermediate formed by the epoxidation of RS-E at the C-12/13 position. nih.gov
12,13-deepoxyrosamicin (RS-D)An intermediate formed by the oxidation of the C-20 methyl group of RS-E to a formyl group. nih.gov

Enzymatic Modifications and Gene Clusters in Macrolide Biogenesis

The genetic blueprint for rosaramicin production is located within a dedicated biosynthetic gene cluster in the M. rosaria chromosome. nih.govasm.org Cloning and analysis of this cluster have identified the crucial genes responsible for the later, tailoring stages of biosynthesis. google.com

Central to this process are two cytochrome P450 enzymes, RosC and RosD, which catalyze the final oxidative modifications. nih.govasm.org

RosD : This enzyme functions as an epoxidase, introducing an epoxide group across the C-12 and C-13 carbons of the macrolactone ring. nih.govasm.org

RosC : This is a multifunctional P450 monooxygenase that catalyzes a sequential, three-step oxidation of the methyl group at the C-20 position. It first hydroxylates the methyl group, then oxidizes the resulting alcohol to a formyl group to produce rosaramicin, and can further oxidize it to a carboxylic acid, yielding the non-active compound 20-carboxyrosamicin. oup.comresearchgate.net

The gene cluster also contains genes for the PKS system (e.g., rosA), the glycosyltransferase (rosB), and regulatory elements. researchgate.net The complete gene cluster from a related organism, Micromonospora carbonacea, has also been sequenced, showing high similarity to that of M. rosaria. asm.orggoogle.com

Table 3: Key Enzymes and Genes in Rosaramicin Biosynthesis
GeneEnzymeFunctionReferences
rosA (I-V)RosA Polyketide SynthaseAssembly of the 16-membered macrolactone core (protorosanolide). researchgate.net
rosBRosB GlycosyltransferasePutative enzyme for the attachment of D-desosamine to the macrolactone core. researchgate.net
rosCRosC Cytochrome P450Catalyzes the multi-step oxidation of the C-20 methyl group to a formyl group. nih.govoup.comresearchgate.net
rosDRosD Cytochrome P450Catalyzes the epoxidation of the C-12/13 double bond. nih.govasm.org

Mutational and Genetic Engineering Approaches in Biosynthesis Research

Genetic manipulation has been a powerful tool for both confirming the functions of biosynthetic genes and generating novel macrolide structures. Early studies utilized protoplast fusion of auxotrophic M. rosaria strains to achieve genetic recombination and restore rosaramicin production in non-producing mutants. nih.gov

More targeted approaches, such as gene disruption, have been instrumental in defining enzyme function. The individual knockout of the rosC and rosD genes in M. rosaria resulted in the abolishment of rosaramicin production and the accumulation of specific pathway intermediates, confirming their respective roles in C-20 oxidation and C-12/13 epoxidation. nih.govasm.org

Furthermore, combinatorial biosynthesis has been successfully applied to M. rosaria. By introducing the D-mycinose biosynthetic gene cluster from Micromonospora griseorubida (the producer of mycinamicin) into M. rosaria using a pSET152-based integration vector, researchers have created engineered strains capable of producing "unnatural" hybrid antibiotics. nih.govresearchgate.net These novel compounds, such as 23-O-mycinosyl-20-dihydro-rosamicin, feature a second sugar (mycinose) attached to the rosaramicin scaffold, demonstrating the potential for creating diversified macrolides through genetic engineering. researchgate.net

Table 4: Genetic Engineering Approaches in Rosaramicin Research
MethodTarget/ToolOrganismOutcomeReferences
Protoplast FusionAuxotrophic mutants (ros⁻)M. rosariaRestoration of rosaramicin production (ros⁺) in recombinant strains. nih.gov
Gene DisruptionrosC and rosD genesM. rosaria IFO 13697Abolished rosaramicin production; confirmed enzyme functions by analyzing accumulated intermediates. nih.govasm.org
Combinatorial BiosynthesisD-mycinose biosynthetic genes from M. griseorubida via pSET152 vectorM. rosaria IFO 13697Production of novel hybrid compounds, including mycinosyl rosamicin derivatives. nih.govresearchgate.net

Comparative Biosynthesis Studies within the Macrolide Class

The study of rosaramicin biosynthesis is often contextualized by comparing it to the pathways of other structurally similar 16-membered macrolides, most notably tylosin. researchgate.netnih.gov The macrolactone core of rosaramicin is believed to be a stereoisomer of tylactone, the aglycone precursor of tylosin. researchgate.netresearchgate.net This structural similarity extends to the function of their respective tailoring enzymes.

The P450 enzyme RosC shares significant sequence identity (71-72%) and functional analogy with TylI, the C-20 oxidase from the tylosin-producing organism Streptomyces fradiae. asm.orgnih.gov Both enzymes catalyze the oxidation of the C-20 methyl group to a formyl group. researchgate.net In fact, experiments have shown that TylI can recognize rosamicin as a substrate and convert it to 20-carboxyrosamicin, mirroring the extended activity of RosC. oup.comresearchgate.net Similarly, the epoxidase RosD shows sequence similarity to OleP, an enzyme involved in the biosynthesis of the 14-membered macrolide oleandomycin. asm.org These homologies highlight a shared evolutionary toolkit for macrolide modification and provide valuable insights for bioengineering efforts aimed at creating hybrid antibiotics.

Table 5: Comparative Analysis of Key Biosynthetic Enzymes
Enzyme FunctionRosaramicin PathwayTylosin PathwayOleandomycin PathwayReferences
C-20 Oxidation (Methyl to Formyl)RosC (M. rosaria)TylI (S. fradiae)N/A oup.comresearchgate.netasm.org
EpoxidationRosD (M. rosaria)N/AOleP (S. antibioticus) asm.org

Molecular Mechanisms of Antimicrobial Action and Cellular Targeting

Ribosomal Binding and Protein Synthesis Inhibition

Rosaramicin (B1679535) propionate (B1217596) exerts its antibacterial effect by inhibiting bacterial protein synthesis. ontosight.ai This inhibition is the direct result of the antibiotic binding to the bacterial ribosome, the cellular complex responsible for translating messenger RNA (mRNA) into proteins. ontosight.ai The binding of the drug to the ribosome obstructs the normal process of peptide chain elongation, effectively halting the production of essential proteins required for bacterial growth and survival. drugbank.comyoutube.com

Further research into macrolide action has revealed a multifaceted inhibitory process. Beyond simply blocking translation, some 16-membered macrolides have been shown to be specific inhibitors of the formation of the 50S ribosomal subunit itself. researchgate.net This dual-pronged attack—inhibiting both the assembly and the function of the ribosome—contributes to its potent antibacterial activity. The primary mechanism of action for macrolides like erythromycin (B1671065) is understood to be the stimulation of peptidyl-tRNA dissociation from the ribosome, likely during the translocation step, which further disrupts the protein synthesis cycle. nih.gov

Specificity of Binding to Bacterial Ribosomal Subunits (e.g., 50S, 70S)

The cellular target of Rosaramicin is highly specific. Extensive studies using methods such as equilibrium dialysis, gel exclusion chromatography, and sucrose (B13894) gradient centrifugation have demonstrated that Rosaramicin binds specifically to the 70S ribosome of Escherichia coli and, more precisely, to its large 50S ribosomal subunit. nih.govebi.ac.uk Crucially, no detectable binding to the smaller 30S subunit has been observed. nih.govebi.ac.uk

This specificity is a hallmark of macrolide antibiotics and is fundamental to their clinical utility. ceufast.com The bacterial ribosome (70S, composed of 50S and 30S subunits) is structurally distinct from the mammalian cytoplasmic ribosome (80S, composed of 60S and 40S subunits). This structural difference allows Rosaramicin propionate to selectively target bacterial ribosomes, minimizing interference with protein synthesis in host cells. ceufast.com The binding site for macrolides on the 50S subunit is located on the 23S rRNA component, within the polypeptide exit tunnel, which explains how they physically obstruct the path of newly synthesized proteins. patsnap.com

Table 1: Ribosomal Binding Characteristics of Rosaramicin

Characteristic Finding Source(s)
Primary Target Bacterial Ribosome ontosight.aiontosight.ai
Binding Specificity 70S Ribosome and 50S Subunit nih.govebi.ac.uk
No Detectable Binding 30S Subunit nih.govebi.ac.uk
General Binding Site 23S rRNA of the 50S subunit patsnap.com
Inhibitory Action Inhibition of protein synthesis, potential inhibition of 50S subunit assembly ontosight.airesearchgate.net

Comparative Analysis with Other Macrolide Antibiotic Mechanisms

The mechanism of Rosaramicin is similar to that of other macrolide antibiotics, particularly the well-studied compound erythromycin. nih.govebi.ac.uk Both are 16-membered macrolides that function by binding to the 50S ribosomal subunit and inhibiting protein synthesis. ontosight.airesearchgate.net One established mechanism for macrolides like erythromycin is the stimulation of dissociation of peptidyl-tRNA from the ribosome during translocation. nih.gov However, subtle structural differences can lead to variations in activity and spectrum. For instance, Rosaramicin has been noted to possess better activity against certain Gram-negative bacteria compared to erythromycin. wikipedia.org

The broader class of macrolide, lincosamide, and streptogramin B (MLSB) antibiotics are all understood to have common ribosome-binding sites and inhibitory functions, including the ability to inhibit the formation of the 50S subunit. researchgate.net In contrast to these traditional macrolides, newer-generation agents have been developed with modified mechanisms. For example, the fluoroketolide solithromycin (B1681048) is designed to interact at three distinct sites on the bacterial ribosome, which can confer activity against strains that have developed resistance to older macrolides. researchgate.net

Table 2: Comparative Mechanisms of Macrolide Antibiotics

Antibiotic Primary Mechanism Key Distinctions Source(s)
Rosaramicin Binds to 50S subunit, inhibits protein synthesis and 50S subunit assembly. Better activity against some Gram-negative bacteria than erythromycin. researchgate.netnih.govwikipedia.org
Erythromycin Binds to 50S subunit; stimulates dissociation of peptidyl-tRNA from the ribosome. A prototypical 14-membered macrolide. nih.govnih.gov
Solithromycin Interacts at three sites on the bacterial ribosome. A fourth-generation fluoroketolide with activity against some macrolide-resistant strains. researchgate.net

Investigations into Post-Antibiotic Effects and Cellular Dynamics

A significant aspect of the cellular dynamics of macrolide antibiotics is the post-antibiotic effect (PAE). derangedphysiology.com The PAE is defined as the persistent suppression of bacterial growth that continues long after the antibiotic concentration in the environment has fallen below the minimum inhibitory concentration (MIC). derangedphysiology.comembopress.org Macrolides as a class are known to exhibit a strong post-antibiotic effect. derangedphysiology.com

This phenomenon has important implications for antimicrobial therapy, as it can contribute to the drug's efficacy even when its levels fluctuate. scielo.br The underlying mechanism for the PAE is thought to be related to the tight binding of the drug to its target or the slow recovery of essential cellular processes, such as protein synthesis, after the antibiotic is removed. derangedphysiology.com A more recent model suggests that the PAE can be explained by the temporal dynamics of drug detoxification and efflux from individual cells following the removal of the antibiotic from the extracellular environment. embopress.org The duration of the PAE is often proportional to the concentration and duration of the initial antibiotic exposure. scielo.br

Table 3: Compound Names Mentioned in this Article

Compound Name
Anisomycin
Azithromycin
Bindarit
Brefeldin A
Capreomycin
Carbomycin
Ceftriaxone
Cethromycin
Chloramphenicol (B1208)
Chlortetracycline
Ciclopirox
Clarithromycin
Clindamycin (B1669177)
Delpazolid
Erythromycin
Erythromycin stearate
Lincomycin
Linezolid
Mupirocin
Puromycin
Quinupristin/dalfopristin
Rifampicin
Rosaramicin
This compound
Solithromycin
Sparsomycin
Spiramycin
Tetracycline
Tiamulin
Tilmicosin
Tylosin

Preclinical Microbiological Spectrum and Potency

Activity Against Gram-Positive Bacterial Pathogens

Rosaramicin (B1679535) has demonstrated significant in vitro potency against a broad range of Gram-positive bacteria, inhibiting most strains at concentrations between 0.02 to 4.0 µg/ml. nih.gov Its activity is primarily bacteriostatic. nih.gov

Staphylococcus aureus Susceptibility

Rosaramicin is effective against most strains of Staphylococcus aureus, with inhibition occurring at concentrations ranging from 0.02 to 4.0 µg/ml. nih.gov It is important to note that while active, there is incomplete cross-resistance between rosaramicin, erythromycin (B1671065), and lincomycin. nih.gov Some research also indicates that sodium propionate (B1217596) can inhibit the growth of methicillin-resistant S. aureus (MRSA). nih.gov

Streptococcus pneumoniae and Streptococcus pyogenes Susceptibility

The activity of rosaramicin against Streptococcus pneumoniae has been found to be comparable to that of erythromycin. nih.gov However, against penicillin-resistant strains of pneumococci, its efficacy is significantly reduced, similar to other β-lactam antibiotics. nih.gov In one study, the minimal inhibitory and bactericidal concentrations for a type III strain of S. pneumoniae were 0.25 and 0.5 µg/ml, respectively. nih.gov

For Streptococcus pyogenes (Group A Streptococcus), the majority of strains (97.6%) are inhibited by rosaramicin at concentrations of 0.1 to 0.2 µg/ml. nih.gov This is slightly higher than erythromycin, which inhibits a similar percentage of strains at lower concentrations. nih.gov Strains highly resistant to erythromycin have shown even greater resistance to rosaramicin. nih.gov

Other Gram-Positive Organisms (e.g., Corynebacterium diphtheriae, Bacillus anthracis)

While specific data on rosaramicin propionate's activity against Corynebacterium diphtheriae is limited, macrolides like erythromycin are considered a primary treatment for diphtheria, though resistance has been reported. nih.govmedscape.cominabj.org

There is no direct information available for the activity of this compound against Bacillus anthracis. However, antibiotics are known to be effective against the vegetative form of the bacteria, not the spores. nih.gov Some studies on other antibiotics show varying levels of susceptibility for B. anthracis. nih.govmdpi.com

Anaerobic Gram-Positive Bacteria (e.g., Peptococcus, Peptostreptococcus, Clostridium spp.)

Rosaramicin has demonstrated in vitro activity against various anaerobic gram-positive bacteria. nih.gov It has shown comparable activity to erythromycin against Peptostreptococcus species. nih.gov Notably, rosaramicin was found to be somewhat more active than erythromycin against strains of Peptococcus and Clostridium. nih.gov

Activity Against Gram-Negative Bacterial Pathogens

Generally, macrolide antibiotics have limited activity against Gram-negative bacteria. wikipedia.orgmdpi.com However, rosaramicin has shown better activity against some Gram-negative species compared to erythromycin. nih.govwikipedia.org The activity of both rosaramicin and erythromycin against these bacteria is enhanced at a more alkaline pH. nih.gov

Neisseria gonorrhoeae Susceptibility

Data Tables

Table 1: In Vitro Activity of Rosaramicin Against Gram-Positive Bacteria

OrganismMIC Range (µg/ml)
Staphylococcus aureus0.02 - 4.0 nih.gov
Streptococcus pneumoniae (Type III)0.25 (MIC) / 0.5 (MBC) nih.gov
Streptococcus pyogenes0.1 - 0.2 (inhibits 97.6% of strains) nih.gov

Haemophilus influenzae and Haemophilus ducreyi Susceptibility

Rosaramicin has shown significant in vitro activity against species of Haemophilus. In a 1977 study, its potency against 15 strains of Haemophilus influenzae, including seven ampicillin-resistant, penicillinase-producing strains, was evaluated. Rosaramicin demonstrated greater activity than erythromycin, ampicillin, and chloramphenicol (B1208) against these isolates. asm.org This enhanced efficacy was observed against both penicillinase-producing and non-producing strains, indicating that its activity is not compromised by this common resistance mechanism. asm.orgnih.gov

Similarly, studies on Haemophilus ducreyi, the causative agent of chancroid, have established the in vitro efficacy of rosaramicin. Its activity has been compared with other antibiotics, including erythromycin and clindamycin (B1669177), against various strains of the organism, including those that produce beta-lactamase. nih.gov A meta-analysis reviewing treatments for chancroid included a study that compared rosaramicin directly with erythromycin, noting no significant difference in clinical cure rates between the two macrolides. nih.gov

Legionella spp. Susceptibility

Rosaramicin exhibits potent activity against Legionella species. In a study involving 33 strains of Legionella, of which 29 were L. pneumophila, rosaramicin was found to be consistently more active than erythromycin. The minimal inhibitory concentrations (MICs) for rosaramicin were approximately five times lower than those for erythromycin, with a relative MIC of about 0.2 times that of erythromycin. This suggests a significantly higher intrinsic potency against this pathogen.

Campylobacter fetus Susceptibility

In vitro studies have confirmed that rosaramicin possesses very good activity against Campylobacter fetus. A comparative investigation of the inhibitory and lethal effects of rosaramicin, erythromycin, and clindamycin found that erythromycin was the least active of the macrolides tested against both C. fetus subsp. jejuni and C. fetus subsp. intestinalis. In contrast, C. jejuni was more readily killed by rosaramicin and clindamycin than was C. intestinalis.

Activity Against Atypical Pathogens (e.g., Mycoplasma, Chlamydia, Ureaplasma)

Rosaramicin is highly active against atypical pathogens that lack a conventional cell wall and are common causes of urogenital and respiratory infections.

Chlamydia trachomatis : Multiple studies have confirmed the high in vitro activity of rosaramicin against various immunotypes of C. trachomatis. Its efficacy is evident not only in standard minimal inhibitory concentration (MIC) experiments but also when the antibiotic is added to cell cultures with established infections.

Ureaplasma urealyticum : Rosaramicin has demonstrated potent inhibitory action against U. urealyticum. In one study, all 32 clinical isolates tested were inhibited by a rosaramicin concentration of just 0.036 µg/mL. nih.govasm.orgnih.gov This was significantly more potent than minocycline (B592863) and tetracycline, which inhibited only 78% and 41% of strains at the same concentration, respectively. nih.govasm.org

Mycoplasma hominis : The in vitro sensitivity of M. hominis to rosaramicin has been found to be equivalent to that of erythromycin. internationalscholarsjournals.com

Comparative In Vitro Antimicrobial Efficacy Studies (e.g., vs. Erythromycin, Clindamycin)

Throughout preclinical evaluations, rosaramicin's potency has been consistently compared with that of erythromycin and clindamycin against a range of pathogens. The findings highlight a spectrum of activity where rosaramicin is often superior to erythromycin but can be less potent than clindamycin, particularly against anaerobes.

Below are tables summarizing the comparative in vitro activity.

Table 1: Comparative Activity Against Gram-Negative Bacteria

Pathogen Rosaramicin Erythromycin Clindamycin
H. influenzae More active Less active Not reported
H. ducreyi Comparable activity Comparable activity Data available nih.gov
Legionella spp. MIC ~0.2x that of Erythromycin Baseline Not reported
C. fetus More active Least active of macrolides Active

Table 2: Comparative Activity Against Anaerobic and Atypical Pathogens

Pathogen Rosaramicin Erythromycin Clindamycin
B. fragilis 100% inhibition at ≤4µg/mL nih.gov 76% inhibition at ≤4µg/mL nih.gov Most active overall
F. nucleatum More active nih.gov Less active nih.gov Most active overall
C. trachomatis Highly active Active Not reported
U. urealyticum MIC: 0.036 µg/mL nih.govasm.org Not reported Not reported
M. hominis Same level of activity internationalscholarsjournals.com Same level of activity internationalscholarsjournals.com Not reported

Table of Compounds

Compound Name
Acetylspiramycin
Amoxicillin
Ampicillin
Azithromycin
Cefoperazone
Cefotaxime
Ceftriaxone
Chloramphenicol
Ciprofloxacin
Clarithromycin
Clindamycin
Doxycycline
Erythromycin
Fusobacterium nucleatum
Josamycin
Levofloxacin
Lincomycin
Meropenem
Metronidazole
Minocycline
Moxalactam
Moxifloxacin
Mycinamicin I
Mycinamicin II
Ornidazole
Penicillin G
Rifampin
Rosaramicin
This compound
Roxithromycin
Tetracycline
Trovafloxacin

Research on Antimicrobial Resistance and Susceptibility Modulation

Mechanisms of Resistance to Rosaramicin (B1679535) and Related Macrolides

Resistance to macrolide antibiotics, including rosaramicin, is primarily driven by two predominant mechanisms: target site modification and active drug efflux. youtube.com The most common form of target site modification involves the methylation of the 50S ribosomal subunit, which is the binding site for macrolides. youtube.comresearchgate.net This process is typically mediated by enzymes encoded by erm (erythromycin ribosome methylation) genes. youtube.com Methylation of the ribosome decreases the binding affinity of the antibiotic, rendering it unable to inhibit protein synthesis effectively. youtube.com This mechanism often results in a high level of resistance and confers a phenotype known as MLSB resistance, indicating cross-resistance to macrolides, lincosamides, and streptogramin B antibiotics. youtube.comnih.gov

The second major mechanism is the active pumping of the antibiotic out of the bacterial cell by efflux pumps. youtube.com These energy-dependent pumps, encoded by genes such as msr (macrolide-streptogramin resistance) or mef (macrolide efflux), prevent the antibiotic from reaching its ribosomal target in sufficient concentrations. youtube.com

In studies involving Staphylococcus aureus, resistance to rosaramicin has been observed as part of a constitutive resistance to all macrolide antibiotics and lincomycins, consistent with the MLSB phenotype. sci-hub.se Research suggests that for staphylococci to develop resistance to rosaramicin through mutation, they would likely need to be inducibly resistant to erythromycin (B1671065) first. sci-hub.se In other pathogens, such as Mycoplasma pneumoniae, resistance can arise from point mutations in the domain V of 23S rRNA or from changes in ribosomal proteins like L4. frontiersin.org

Table 1: Key Mechanisms of Macrolide Resistance

Mechanism Description Associated Genes (Examples) Resulting Phenotype
Target Site Modification Enzymatic methylation of the 23S rRNA component of the 50S ribosomal subunit, which prevents antibiotic binding. youtube.comresearchgate.net erm genes High-level resistance; often MLSB (cross-resistance to Macrolides, Lincosamides, Streptogramin B). youtube.comnih.gov
Active Efflux Energy-dependent pumps actively transport the antibiotic out of the bacterial cell before it can reach its target. youtube.com msr, mef genes Moderate-level resistance; may be specific to certain macrolides (M phenotype) or broader (MLSB). youtube.com

| Target Site Mutation | Point mutations in the 23S rRNA gene or ribosomal proteins (e.g., L4, L22) that alter the antibiotic binding site. frontiersin.org | 23S rRNA, rplD (L4), rplV (L22) | Variable resistance levels, often with specific cross-resistance patterns within the macrolide class. frontiersin.org |

Cross-Resistance Patterns with Other Antibiotic Classes

Cross-resistance occurs when a single resistance mechanism confers resistance to multiple distinct antimicrobial agents. nih.gov For rosaramicin, the most significant cross-resistance pattern is dictated by the MLSB phenotype. nih.govsci-hub.se Bacteria expressing the erm genes are resistant not only to 14-, 15-, and 16-membered macrolides but also to structurally unrelated lincosamides (e.g., clindamycin) and streptogramin B antibiotics. youtube.comsci-hub.se Studies on Staphylococcus aureus have shown that cultures resistant to rosaramicin typically exhibit this generalized, constitutive resistance to the entire MLSB group. sci-hub.se Furthermore, in staphylococcal strains, MLSB resistance has been shown to correlate with resistance to methicillin. nih.gov

The patterns of cross-resistance can also be highly specific within the macrolide class itself. For instance, in vitro studies on Mycoplasma pneumoniae have demonstrated that mutants selected for resistance to 14- and 15-membered macrolides (like erythromycin and azithromycin) were also resistant to 16-membered macrolides (like josamycin). frontiersin.org However, the reverse was not always true; mutants induced by 16-membered macrolides often remained susceptible to 14- and 15-membered macrolides. frontiersin.org This unidirectional cross-resistance highlights the complex interactions between different macrolide structures and specific resistance mutations. frontiersin.orgmedrxiv.org

Table 2: Illustrative Cross-Resistance Patterns Involving Macrolides

Primary Resistance Mechanism Cross-Resistance Observed Organism Example
Rosaramicin MLSB (constitutive) Erythromycin, Clindamycin (B1669177), Lincomycin, Streptogramin B. sci-hub.se Staphylococcus aureus sci-hub.se
14/15-Membered Macrolides 23S rRNA mutation (e.g., A2063G) 16-Membered Macrolides. frontiersin.org Mycoplasma pneumoniae frontiersin.org

| 16-Membered Macrolides | 23S rRNA mutation (e.g., A2067G) | Susceptible to 14/15-Membered Macrolides. frontiersin.org | Mycoplasma pneumoniae frontiersin.org |

Strategies to Overcome Macrolide Resistance in Preclinical Models

The rise of macrolide resistance necessitates the development of strategies to restore or enhance the efficacy of this antibiotic class. In preclinical research, a primary approach is the use of combination therapy, particularly with compounds known as antibiotic potentiators or adjuvants. nih.gov These are molecules that may have little to no antibacterial activity on their own but can overcome specific resistance mechanisms when co-administered with an antibiotic. nih.gov

Key strategies being explored in preclinical models include:

Efflux Pump Inhibitors (EPIs): These compounds block the action of bacterial efflux pumps, thereby increasing the intracellular concentration of the macrolide antibiotic. mdpi.com By inhibiting pumps encoded by genes like msr(A), EPIs can potentially restore susceptibility in resistant strains. nih.gov

Combination with Other Antibiotics: Pairing a macrolide with an antibiotic from a different class can create a synergistic effect, where the combined activity is greater than the sum of their individual effects. This approach can also reduce the likelihood of resistance emerging. mdpi.com

Ribosomal Protection Protein Inhibitors: While less common, research into molecules that can prevent the modification of the ribosomal target (e.g., by inhibiting methyltransferase enzymes) represents another potential avenue.

Development of Novel Macrolides: A continuous strategy involves designing new macrolide derivatives that are less susceptible to existing resistance mechanisms, either by binding more tightly to the ribosome or by evading recognition by efflux pumps. embopress.org

These strategies aim to either disable the bacterial defense mechanism or to employ a multi-pronged attack that the bacterium cannot easily counter. nih.govnih.gov

Investigation of Fractional Inhibitory Concentration Indices in Combination Therapies (Conceptual)

To quantitatively assess the outcome of combining antibiotics, such as rosaramicin propionate (B1217596) with a potentiator or another antibiotic, researchers use the Fractional Inhibitory Concentration (FIC) index. igas.gouv.frnih.gov This index is typically determined using a "checkerboard" microdilution assay, where various concentrations of two drugs are tested against a target microorganism, both alone and in every possible combination. nih.govresearchgate.net

The FIC for each drug is calculated as follows:

FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)

FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)

The FIC index (or ΣFIC) is the sum of the individual FICs: ΣFIC = FIC of Drug A + FIC of Drug B . ekb.eg

The interpretation of the ΣFIC value determines the nature of the interaction between the two agents:

Synergy: The combined effect is significantly greater than the sum of their individual effects. A common cutoff for synergy is a ΣFIC of ≤ 0.5. nih.govresearchgate.net

Indifference or Additivity: The combined effect is equal to the sum of their individual effects. This is generally interpreted for ΣFIC values > 0.5 and ≤ 4.0. nih.govekb.egnih.gov

Antagonism: The combined effect is less than the sum of their individual effects, meaning one drug interferes with the activity of the other. This is indicated by a ΣFIC > 4.0. nih.govekb.eg

Investigating FIC indices is a crucial preclinical step to identify promising antibiotic combinations that could be more effective against resistant pathogens and potentially reduce the selective pressure for further resistance. mdpi.comigas.gouv.fr

Table 3: Conceptual Interpretation of Fractional Inhibitory Concentration (FIC) Index

ΣFIC Value Interpretation Implication for Combination Therapy
≤ 0.5 Synergy Highly favorable combination; enhanced efficacy. nih.gov
> 0.5 to 1.0 Additivity Favorable combination; effect is as expected.
> 1.0 to 4.0 Indifference No benefit or harm from combining the agents. ekb.eg

| > 4.0 | Antagonism | Unfavorable combination; efficacy is reduced. nih.govekb.eg |

Synthetic Derivatization and Structure Activity Relationship Sar Studies

Chemical Modification Strategies of the Rosaramicin (B1679535) Scaffold

The modification of the rosaramicin molecule is approached through several strategic avenues to generate structural diversity and explore new biological functions. These strategies range from biosynthetic engineering to total chemical synthesis, allowing for both minor alterations and radical changes to the core structure.

One prominent strategy involves genetic engineering of the producing organism, Micromonospora rosaria. The functions of cytochrome P450 enzyme-encoding genes, specifically rosC and rosD, have been identified within the rosamicin biosynthetic gene cluster. researchgate.net By disrupting these genes and introducing others, such as the D-mycinose biosynthetic gene cluster from Micromonospora guriseorubida, researchers can create "unnatural" natural products. researchgate.net This engineered biosynthesis approach has successfully produced mycinosyl rosamicin-derivatives. researchgate.net

For macrolides with highly complex chemical structures, total synthesis offers a powerful, albeit challenging, strategy. nih.gov This method allows for the production of analogues with precise, site-specific modifications that may not be achievable through biosynthetic or semi-synthetic routes. nih.gov It provides the ultimate flexibility to deconstruct the molecule and rebuild it with desired features, which is invaluable for establishing a comprehensive SAR. nih.gov

Synthesis of Novel Rosaramicin Propionate (B1217596) Analogues

The synthesis of new rosaramicin analogues is pursued to enhance antimicrobial potency, broaden the spectrum of activity, and overcome resistance mechanisms. These efforts include the isolation of naturally produced analogues as well as targeted synthesis through biosynthetic and chemical methods.

A series of new, naturally occurring analogues of rosaramicin, designated 6108 A1, B, C, and D, were discovered in the culture broth of a Micromonospora strain. nih.gov These compounds were isolated alongside known macrolides, including rosaramicin itself. nih.gov

Furthermore, engineered biosynthesis has been employed as a synthetic tool. The introduction of the ϕC31-derived integration vector pSET152, carrying the D-mycinose biosynthetic gene, into Micromonospora rosaria led to the production of a mycinosyl rosamicin derivative. researchgate.net This bioconversion technique yielded 23-O-mycinosyl-20-deoxo-20-dihydro-12,13-deepoxyrosamicin, demonstrating the feasibility of creating hybrid macrolide structures through genetic manipulation. researchgate.net For other complex macrolides like kibdelomycin, total synthesis has been the key method used to produce a variety of analogues with modifications at different sites to probe the molecule's SAR. nih.gov

Table 1: Natural Analogues of Rosaramicin from Micromonospora sp. BA06108

This interactive table summarizes the properties of newly discovered rosaramicin analogues.

AnalogueAntimicrobial ActivityAcute Toxicity (Mice)
6108 A1 Potent; similar to rosaramicinLow
6108 B Less potent-
6108 C Potent; similar to rosaramicinLow
6108 D -Higher toxicity
Data sourced from J Antibiot (Tokyo), 1990. nih.gov

Characterization of Derivatized Macrolides for Altered Biological Profiles

Once novel rosaramicin derivatives are synthesized, they undergo extensive characterization to determine how structural changes have impacted their biological profiles. This process involves evaluating their antimicrobial efficacy, mechanism of action, and toxicity.

The biological activity of rosaramicin analogues is primarily assessed through their antimicrobial potency against a range of bacteria. For instance, the natural analogues 6108 A1 and 6108 C showed inhibitory activity against Gram-positive and some Gram-negative bacteria that was as potent as the parent rosaramicin, whereas analogue 6108 B was less active. nih.gov The characterization also extends to evaluating activity against drug-resistant strains, such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-intermediate S. aureus (VISA), which is a critical step in developing next-generation antibiotics. nih.gov

Understanding the mechanism of action is fundamental to characterization. Rosaramicin and its dihydro-derivative have been shown to bind specifically to the 50S ribosomal subunit of Escherichia coli, which is consistent with the mechanism of other macrolide antibiotics. nih.gov The affinity of this binding correlates well with the minimum inhibitory concentrations (MICs) of the drugs. nih.gov Characterizing novel analogues often involves confirming if they retain this mechanism or if modifications have introduced new modes of action, such as the dual-action mechanism observed in other complex natural antibiotics that involves both occupying an ATP binding pocket and disrupting an enzyme dimer interface. nih.gov Additionally, toxicity assessments, such as the acute toxicity in mice, are crucial for determining the therapeutic potential of new derivatives; analogues 6108 A1 and C exhibited low toxicity, while 6108 D was found to be more toxic. nih.gov

Theoretical Framework for Structure-Activity Relationship Analysis

Structure-Activity Relationship (SAR) analysis provides the rational framework for designing new molecules with desired functional properties. researchgate.net The fundamental premise of SAR is that the biological activity of a chemical compound is directly related to its three-dimensional structure and physicochemical properties. researchgate.netcreative-proteomics.com By systematically modifying a lead compound, such as rosaramicin, and observing the corresponding changes in biological activity, researchers can deduce which molecular features are critical for its function. creative-proteomics.comnih.gov

The process involves building a qualitative or quantitative (QSAR) understanding of how specific structural attributes affect a molecule's activity. researchgate.netcreative-proteomics.com This allows for the rational exploration of chemical space to optimize multiple properties simultaneously, including potency, selectivity, and metabolic stability. nih.govresearchgate.net

Several key methodologies form the theoretical basis of SAR:

In Silico Modeling : Computational techniques like molecular docking are used to predict how a molecule will bind to its biological target, such as the bacterial ribosome. researchgate.netresearchgate.netnih.gov This can provide critical insights into the interactions that drive activity. researchgate.net

QSAR Analysis : This involves creating mathematical models that correlate variations in physicochemical properties (descriptors) with biological activity. creative-proteomics.comresearchgate.net These models can then be used to predict the activity of yet-unsynthesized compounds, accelerating the discovery pipeline. researchgate.net

Chemometric Tools : Statistical methods such as Principal Component Analysis (PCA) can reduce the dimensionality of complex datasets, helping to identify underlying patterns and relationships between molecular structure and biological activity. creative-proteomics.commdpi.com

Ultimately, SAR provides the crucial structural insights that facilitate the rational design of optimized compounds with targeted mechanisms of action. researchgate.net

Combinatorial Chemistry Approaches to Macrolide Diversification

Combinatorial chemistry is a powerful technology used to rapidly generate large, diverse collections of chemical compounds, known as libraries. nih.govescholarship.org This approach is particularly valuable for diversifying complex natural product scaffolds like macrolides, enabling the exploration of a vast chemical space to discover novel drug leads. nih.gov The process involves the systematic and repetitive linkage of various "building blocks" to a core structure. nih.gov

Modern drug discovery programs often integrate combinatorial chemistry with computational methods. nih.gov Virtual libraries can be designed and screened in silico to identify subsets of compounds with a higher probability of being active. nih.gov This computational pre-screening makes the subsequent physical synthesis and screening process more efficient and cost-effective. nih.gov

Recent advances in the field combine combinatorial library generation with machine learning. nih.gov In this workflow, a smaller, focused library is first synthesized and tested to generate initial data. This data is then used to train a machine learning model, which can predict the most promising candidates from a much larger virtual library. nih.gov This integrated approach has been shown to significantly increase the hit rate of screening campaigns, highlighting its power to expedite the discovery of new antibacterial agents. nih.gov For natural products, incorporating their inherent chemical features into the design of building blocks allows for the creation of large, diverse "natural product-like" macrocyclic libraries, which are a promising source for novel drug leads. nih.gov

Preclinical Pharmacological Research in Animal Models

Absorption, Distribution, and Metabolism Research (Excluding Human Data)

Studies in canine models have provided significant insights into the absorption, distribution, and metabolism of rosaramicin (B1679535). Following intravenous administration in dogs, rosaramicin exhibits a rapid distribution phase with a half-life of 0.22 hours, followed by an elimination phase with a half-life of 0.97 hours. The apparent volume of distribution is extensive at 3.43 liters/kg, suggesting significant tissue penetration. The total body clearance of the drug is high, recorded at 106 mg/min/kg. scispace.comrsc.org

Oral absorption of a rosaramicin solution in dogs is approximately 58%, with an absolute bioavailability of 35%. This indicates that a substantial portion of the orally administered drug reaches the systemic circulation. However, the compound undergoes extensive metabolism. The plasma area under the curve (AUC) for the unchanged parent drug is only 5% of the total radioactivity after oral administration and 8% following intravenous administration, highlighting the significant biotransformation of rosaramicin in the canine model. scispace.comrsc.org

Preclinical Efficacy Studies in Animal Models (e.g., experimental syphilis in rabbits)

The in vivo efficacy of rosaramicin has been evaluated in a rabbit model of experimental syphilis, where it was compared to penicillin G benzathine. In rabbits with established infections of Treponema pallidum, treatment with rosaramicin phosphate demonstrated effective control of the disease. Following treatment, chancres resulting from intradermal infection showed rapid regression and healing. Furthermore, in rabbits with intravenously induced infections, the development of disseminated lesions and orchitis was prevented. scispace.com

Pharmacokinetic Modeling in Preclinical Species (e.g., dogs, rats)

Pharmacokinetic modeling in dogs has been instrumental in characterizing the disposition of rosaramicin. The data from intravenous and oral administration studies have allowed for the calculation of key pharmacokinetic parameters that describe the drug's behavior in this species.

Pharmacokinetic Parameters of Rosaramicin in Dogs

Parameter Value (Intravenous) Value (Oral)
Distribution Half-life (t½α) 0.22 hours -
Elimination Half-life (t½β) 0.97 hours -
Apparent Volume of Distribution (Vd) 3.43 L/kg -
Total Body Clearance (CL) 106 mg/min/kg -
Absorption - 58%

| Absolute Bioavailability | - | 35% |

Data derived from studies on [14C]rosaramicin in dogs. scispace.comrsc.org

Excretion Pathways and Metabolite Profiling in Animal Systems

Investigations into the excretion of rosaramicin in dogs have revealed that the primary route of elimination is through the feces. Following intravenous administration, approximately 71% of the total radioactivity is recovered in the feces, with 24% excreted in the urine. Similarly, after oral administration, 68% of the dose is found in the feces and 17% in the urine. scispace.comrsc.org

Metabolite profiling has shown that rosaramicin is extensively metabolized, with several metabolites being detected in both plasma and urine. A very small amount of the unchanged drug, accounting for only 1 to 2% of the administered dose, is excreted in the urine, regardless of the route of administration. This indicates that the majority of the drug is eliminated as metabolites, primarily through the fecal route, which likely includes biliary excretion. scispace.comrsc.org

Advanced Analytical Methodologies for Rosaramicin Propionate Research

Chromatographic Techniques for Separation and Quantification (e.g., HPLC)

High-Performance Liquid Chromatography (HPLC) stands out as a primary tool for the analysis of rosaramicin (B1679535) and its derivatives, including rosaramicin propionate (B1217596). core.ac.uknih.gov Reverse-phase HPLC methods have been successfully developed for the quantitative determination of rosaramicin in various matrices, such as serum. nih.govnih.gov These methods often employ a C18 column and a mobile phase consisting of a mixture of an organic solvent like acetonitrile (B52724) and a buffer. core.ac.uknih.gov

A key aspect of HPLC method development is ensuring specificity, where the analytical method can distinguish rosaramicin propionate from its related substances and potential metabolites. nih.gov For instance, one developed HPLC method demonstrated good specificity, showing that many of its derivatives did not interfere with the assay. nih.gov The use of an internal standard is a common practice to improve the accuracy and reproducibility of quantification. nih.gov

The selection of the stationary phase is critical. While silica-based reverse-phase columns are common, poly(styrene-divinylbenzene) co-polymers have also been explored as stationary phases for the separation of macrolides. core.ac.uk These nonionic stationary phases offer stability over a wider pH range compared to traditional silica-based materials. core.ac.uk The pH of the mobile phase significantly influences the retention and selectivity of macrolide antibiotics. core.ac.uk Additionally, column temperature can affect retention times and peak shape. core.ac.uk

Table 1: HPLC Method Parameters for Rosaramicin Analysis

Parameter Details Reference
Technique High-Performance Liquid Chromatography (HPLC) nih.gov
Application Quantitative determination in serum nih.gov
Column Reverse-phase nih.gov
Mobile Phase Acetonitrile-acetate buffer mixture nih.gov
Key Features Use of internal standard, alkaline pH adjustment, ether extraction nih.gov
Specificity High, many derivatives do not interfere nih.gov
Sensitivity Approximately 0.01 µg/mL of serum nih.gov

Spectroscopic and Spectrometric Characterization Methods (e.g., NMR, Mass Spectrometry)

The structural elucidation of this compound and its related compounds heavily relies on spectroscopic and spectrometric techniques. Mass spectrometry (MS) is instrumental in determining the molecular weight of the compound. sciencepub.net For instance, the mass spectrum of a related compound, cirramycin-B, revealed a molecular weight of 697.4. sciencepub.net Liquid chromatography-mass spectrometry (LC-MS) is a powerful combination that provides both separation and mass analysis. nih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for determining the detailed chemical structure. sciencepub.net ¹H NMR and ¹³C NMR spectra provide information about the chemical environment of hydrogen and carbon atoms within the molecule, respectively. researchgate.netmarquette.edu For example, the presence of an aldehyde group in a related macrolide was identified by a signal at 9.88 ppm in the NMR spectrum. sciencepub.net Infrared (IR) spectroscopy complements these techniques by identifying functional groups present in the molecule, such as carbonyl groups. sciencepub.net Ultraviolet (UV) spectroscopy can also be used for characterization, with a maximum absorption peak indicating the presence of conjugated systems. sciencepub.net

Table 2: Spectroscopic Data for a Related Macrolide Antibiotic

Technique Observation Inferred Structural Feature Reference
UV Spectroscopy Maximum absorption at 240 nm Conjugated carbonyl group sciencepub.net
Mass Spectrometry Molecular weight of 697.4 Overall mass of the molecule sciencepub.net
NMR Spectroscopy Signal at 9.88 ppm Aldehyde group sciencepub.net

Bioautography and Other Biological Assay Methods for Detection

Bioautography is a valuable technique used to detect biologically active substances, such as antibiotics, on a chromatogram. core.ac.ukindiaenvironmentportal.org.in This method involves separating a mixture of compounds using techniques like thin-layer chromatography (TLC) and then placing the chromatogram in contact with a culture medium inoculated with a susceptible microorganism. science.gov Zones of growth inhibition on the medium correspond to the location of the active compounds on the chromatogram. science.gov Bacillus subtilis is a commonly used test organism for the bioautography of macrolide antibiotics. science.gov

This technique is particularly useful in the early stages of drug discovery and for screening crude extracts or fermentation broths for antibiotic activity. dokumen.pub It provides a direct link between the separated chemical entity and its biological function. indiaenvironmentportal.org.in In addition to bioautography, other biological assays, such as the checkerboard method to determine the fractional inhibitory concentration index (FICI), can be employed to assess the synergistic or antagonistic effects of this compound in combination with other therapeutic agents. google.com

Method Development for Research Applications

The development of robust and reliable analytical methods is a continuous process in this compound research. nih.gov This involves optimizing existing techniques and exploring new technologies to enhance sensitivity, specificity, and throughput. oup.com For instance, in HPLC, method development may focus on optimizing the mobile phase composition, pH, and column temperature to achieve better separation of this compound from its impurities and metabolites. core.ac.uk

The goal of method development extends to various research applications, including pharmacokinetic studies, metabolism studies, and quality control of pharmaceutical formulations. nih.govasm.org The development of methods for analyzing this compound in complex biological matrices like plasma, urine, and tissues is crucial for understanding its absorption, distribution, metabolism, and excretion (ADME) profile. core.ac.uknih.gov This often involves sophisticated sample preparation techniques, such as liquid-liquid extraction or solid-phase extraction, to remove interfering substances prior to analysis. core.ac.uk The continuous refinement of these analytical methodologies is essential for advancing the scientific understanding of this compound. googleapis.com

Future Directions and Emerging Research Avenues

Exploration of Underexplored Microbial Niches for Novel Macrolide Production

The historical success of soil-dwelling microorganisms as a source of antibiotics has led to a high rate of rediscovery of known compounds. nih.gov Consequently, researchers are now turning their attention to less-explored environments, which promise to be rich reservoirs of novel microbial diversity and, by extension, new chemical entities. nih.gov The marine environment, for instance, is proving to be a significant source of antibiotic leads. nih.gov Similarly, the microbiomes of various organisms, from nematodes to humans, are being investigated and have already yielded compounds with unique mechanisms of action. nih.gov

Fungi, in particular, represent a vast and still largely untapped resource for new antibacterial agents. researchgate.netnih.gov The discovery of penicillin from a fungal source opened the door to a golden age of antibiotics, and it is believed that many more bioactive compounds await discovery within this kingdom. nih.gov Researchers are now focusing on fungi from previously unexamined genera and unique ecological niches, including those that engage in interactions with other organisms. researchgate.net These underexplored microbial niches are considered a critical frontier in the quest for novel macrolides that can overcome existing resistance mechanisms.

Application of Advanced Genetic and Omics Technologies in Biosynthesis

The biosynthesis of complex natural products like Rosaramicin (B1679535) propionate (B1217596) is a multi-step process governed by intricate genetic pathways. Advances in genetic and "omics" technologies are revolutionizing the way scientists can access and manipulate these pathways to produce novel macrolides.

Genetic engineering techniques allow for the targeted manipulation of the genes responsible for macrolide biosynthesis, known as polyketide synthase (PKS) genes. By altering these genes, researchers can create predictable changes in the macrolactone core of the antibiotic, leading to the generation of new, non-natural compounds. mdpi.com This approach offers a powerful alternative to traditional chemical derivatization.

Furthermore, the suite of omics technologies—genomics, transcriptomics, proteomics, and metabolomics—provides a comprehensive, system-level understanding of microbial function. nih.govnih.gov These technologies are instrumental in:

Identifying Novel Biosynthetic Gene Clusters: Genomics and metagenomics can uncover "silent" gene clusters in microorganisms that are not expressed under standard laboratory conditions but have the potential to produce new antibiotics. mdpi.com

Understanding Regulatory Networks: Transcriptomics reveals how gene expression changes in response to different environmental cues, offering insights into how to trigger the production of desired compounds. nih.gov

Elucidating Metabolic Pathways: Metabolomics provides a snapshot of the small molecules present in a cell, helping to identify new metabolites and understand the complete biosynthetic pathway. nih.gov

Integrating Data for a Holistic View: Multi-omics approaches combine data from different levels of biological organization to create a more complete picture of how microorganisms produce complex molecules, facilitating the engineering of strains with enhanced production capabilities. nih.govnih.gov

The application of these advanced technologies is not only accelerating the discovery of new macrolides but also providing the tools to optimize their production for industrial applications. mdpi.com

Development of Predictive Models for Antimicrobial Activity and Resistance

The rise of antimicrobial resistance (AMR) is a major global health threat. researchgate.net A key area of emerging research is the development of predictive models that can forecast the development of resistance and help guide the use of antibiotics. These models often leverage machine learning and artificial intelligence to analyze vast datasets. researchgate.netyoutube.com

Key Approaches in Predictive Modeling:

Modeling TechniqueApplication in Antimicrobial ResistanceKey Findings
Machine Learning Algorithms Predicting antimicrobial susceptibility based on historical clinical and microbiological data. researchgate.netyoutube.comDense neural network-based models and Bayesian models have shown high accuracy in predicting antibiotic susceptibility. researchgate.net
Evolutionary Biology Models Understanding and predicting the emergence and spread of antibiotic resistance in bacterial populations. nih.govThese models can predict the impact of different public health interventions on resistance dynamics. nih.gov
Risk Categorization Frameworks Identifying patients at higher risk of having an infection with a non-susceptible bacterial isolate to inform empiric prescribing. nih.govPredictive models can identify key risk factors for nonsusceptibility, such as previous UTI episodes or prior antibiotic use. nih.gov

These predictive models have the potential to revolutionize clinical practice by enabling more personalized and effective antibiotic prescribing. ijfmr.com By integrating data on patient history, local resistance patterns, and the genetic makeup of pathogens, these tools can provide real-time recommendations to clinicians, helping to preserve the efficacy of existing antibiotics like Rosaramicin propionate and newly discovered macrolides. nih.govijfmr.com However, challenges remain in the standardization of data and the interpretability of some machine learning models. youtube.comijfmr.com

Investigation of Synergistic Effects with Non-Antibiotic Compounds

A promising strategy to combat antibiotic resistance and enhance the efficacy of existing drugs is the use of combination therapy, particularly with non-antibiotic compounds. nih.govresearchgate.net This approach involves pairing an antibiotic with another agent that can potentiate its activity, often by overcoming the bacterium's resistance mechanisms.

Research has shown that a wide variety of non-antibiotic compounds can act synergistically with antibiotics, including macrolides. nih.gov These adjuvants can be sourced from natural products or repurposed from drugs approved for other indications. nih.govmdpi.com For example, phytochemicals such as flavonoids, alkaloids, and phenols have been shown to enhance the activity of several classes of antibiotics. nih.gov

The mechanisms behind these synergistic effects are varied and can include:

Inhibition of Efflux Pumps: Some non-antibiotics can block the pumps that bacteria use to expel antibiotics from the cell. mdpi.com

Disruption of the Bacterial Cell Membrane: Certain compounds can damage the bacterial membrane, making it more permeable to the antibiotic. nih.gov

Inhibition of Biofilm Formation: Biofilms are a major contributor to antibiotic resistance, and some non-antibiotic agents can disrupt their formation or disperse existing biofilms. researchgate.net

Interference with Bacterial Signaling: Some molecules can inhibit the communication systems that bacteria use to coordinate their defenses. nih.gov

Q & A

Basic Research Questions

Q. What are the key methodological considerations for synthesizing and characterizing Rosaramicin propionate in laboratory settings?

  • Answer : Synthesis of this compound requires rigorous validation using spectroscopic techniques (e.g., NMR, mass spectrometry) to confirm structural integrity. Experimental protocols should follow reproducibility standards, including detailed descriptions of reaction conditions, purification steps, and analytical thresholds (e.g., purity >99% as per pharmaceutical guidelines) . For characterization, cross-reference spectral data with established databases and ensure compliance with IUPAC nomenclature to avoid ambiguity.

Q. How can researchers design initial bioactivity assays to evaluate this compound’s antimicrobial efficacy?

  • Answer : Use the PICOT framework (Population, Intervention, Comparison, Outcome, Time) to structure assays. For example:

  • Population: Bacterial strains (e.g., Staphylococcus aureus, E. coli).
  • Intervention: this compound at varying concentrations.
  • Comparison: Positive controls (e.g., erythromycin) and vehicle controls.
  • Outcome: Minimum inhibitory concentration (MIC) and zone of inhibition.
  • Time: 24–48 hours.
    Ensure statistical power analysis is performed to determine sample size and avoid Type I/II errors .

Q. What are the best practices for optimizing this compound’s solubility and stability in preclinical studies?

  • Answer : Employ factorial design experiments to test variables like pH, temperature, and excipients. Use high-performance liquid chromatography (HPLC) to monitor degradation products. Stability studies should align with ICH guidelines (e.g., Q1A(R2)) for accelerated testing .

Advanced Research Questions

Q. How can conflicting data on this compound’s mechanism of action against multidrug-resistant pathogens be resolved?

  • Answer : Apply a cross-disciplinary approach:

  • In vitro: Use fluorescent probes to track drug-target interactions (e.g., ribosome binding assays).
  • Omics: Perform transcriptomic profiling to identify gene expression changes post-treatment.
  • Structural biology: Resolve co-crystal structures of this compound with bacterial ribosomes.
    Contradictions may arise from strain-specific resistance mechanisms; use systematic reviews to contextualize findings .

Q. What strategies are effective for addressing discrepancies in this compound’s pharmacokinetic (PK) profiles across animal models?

  • Answer :

  • Meta-analysis: Aggregate PK data from published studies, adjusting for variables like species, dosing regimens, and analytical methods.
  • Compartmental modeling: Use nonlinear mixed-effects modeling (e.g., NONMEM) to account for interspecies variability.
  • In vitro-in vivo correlation (IVIVC): Validate findings using physiologically based pharmacokinetic (PBPK) models .

Q. How can researchers systematically evaluate this compound’s potential off-target effects in eukaryotic cells?

  • Answer :

  • High-throughput screening: Use organoid models or CRISPR-Cas9 knockout libraries to identify susceptibility pathways.
  • Toxicogenomics: Compare RNA-seq data from treated vs. untreated cells to map stress-response pathways.
  • Ethical validation: Adhere to FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) for experimental design .

Methodological Guidelines for Data Presentation

Q. What are the standards for reporting this compound’s efficacy data in peer-reviewed journals?

  • Answer : Follow CONSORT or STROBE guidelines for experimental transparency. Tables should include:

ParameterThis compoundControlp-value
MIC (μg/mL)0.5 ± 0.12.0 ± 0.3<0.001
Bioavailability85% ± 5%N/A
Avoid excessive decimal places; report means ± SD with justified precision .

Q. How should researchers address limitations in this compound’s translational potential during manuscript preparation?

  • Answer : Clearly delineate constraints in the Discussion section, such as:

  • In vitro-to-in vivo extrapolation gaps.
  • Species-specific metabolic differences.
  • Sample size limitations in early-phase trials.
    Propose follow-up studies (e.g., Phase I clinical trials) to mitigate these issues .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.